2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate
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Overview
Description
2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate is a chemical compound known for its versatile applications in organic synthesis. It is characterized by the presence of a benzyloxy group, which is an ether derivative of benzyl alcohol, and a carbonochloridate group, which is a derivative of carbonic acid. This compound is often used as an intermediate in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate typically involves the reaction of 2-[2-(Benzyloxy)ethoxy]ethanol with phosgene or its derivatives. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCH2CH2OCH2CH2OH+COCl2→C6H5CH2OCH2CH2OCH2CH2OCOCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)ethoxy]ethyl carbonochloridate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group can be substituted by nucleophiles, such as amines or alcohols, to form carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 2-[2-(Benzyloxy)ethoxy]ethanol and carbonic acid.
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: This reaction can be performed under acidic or basic conditions. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used to oxidize the benzyloxy group.
Major Products
Nucleophilic Substitution: Carbamates or carbonates.
Hydrolysis: 2-[2-(Benzyloxy)ethoxy]ethanol and carbonic acid.
Oxidation: Benzaldehyde or benzoic acid.
Scientific Research Applications
2-[2-(Benzyloxy)ethoxy]ethyl carbonoch
Properties
CAS No. |
81731-01-3 |
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Molecular Formula |
C12H15ClO4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethyl carbonochloridate |
InChI |
InChI=1S/C12H15ClO4/c13-12(14)17-9-8-15-6-7-16-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI Key |
IBTJEOZOGWLQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOC(=O)Cl |
Origin of Product |
United States |
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